Fosfructose trisodium anhydrous
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Overview
Description
Fosfructose trisodium anhydrous is a cytoprotective natural sugar phosphate. It is used in various scientific research fields due to its potential therapeutic properties. The compound is known for its role in stimulating anaerobic glycolysis, which generates adenosine triphosphate under ischemic conditions .
Mechanism of Action
Target of Action
Fosfructose trisodium anhydrous, also known as Fosfructose trisodium, primarily targets the enzyme phosphofructokinase-1 (PFK-1) . PFK-1 plays a crucial role in glycolysis, the metabolic pathway that converts glucose into pyruvate, generating energy in the form of ATP. By targeting PFK-1, Fosfructose trisodium influences the regulation of glucose metabolism .
Mode of Action
Fosfructose trisodium acts as an allosteric activator of PFK-1. This means it binds to a site on the enzyme other than the active site, inducing a conformational change that increases the enzyme’s activity. This activation enhances the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a key step in glycolysis . The increased activity of PFK-1 accelerates glycolysis, leading to higher ATP production.
Biochemical Pathways
The primary biochemical pathway affected by Fosfructose trisodium is glycolysis. By enhancing PFK-1 activity, the compound increases the flux through the glycolytic pathway. This results in elevated levels of downstream metabolites such as pyruvate and lactate. Additionally, the increased glycolytic activity can influence other metabolic pathways, including the citric acid cycle and oxidative phosphorylation, by providing more substrates for these processes .
Pharmacokinetics
The pharmacokinetics of Fosfructose trisodium involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is rapidly absorbed into the bloodstream. It is distributed primarily to tissues with high metabolic activity, such as the liver and muscles. Fosfructose trisodium is metabolized in the liver, where it is converted into fructose-1,6-bisphosphate. The compound and its metabolites are eventually excreted through the kidneys . The bioavailability of Fosfructose trisodium is influenced by its rapid absorption and efficient distribution to target tissues.
Result of Action
At the molecular level, the activation of PFK-1 by Fosfructose trisodium leads to increased glycolytic flux and ATP production. This enhanced energy production supports various cellular functions, particularly in tissues with high energy demands. At the cellular level, the increased availability of ATP can improve cell survival and function, especially under conditions of metabolic stress . This makes Fosfructose trisodium potentially beneficial in conditions such as ischemia, where energy supply is compromised.
Action Environment
The efficacy and stability of Fosfructose trisodium can be influenced by environmental factors such as pH, temperature, and the presence of other metabolic regulators. For instance, the compound’s activity may be enhanced in acidic environments, which are common in ischemic tissues. Additionally, the presence of other allosteric regulators of PFK-1, such as ATP and citrate, can modulate the compound’s effectiveness. Stability-wise, Fosfructose trisodium is relatively stable under physiological conditions but may degrade under extreme pH or temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosfructose trisodium anhydrous can be synthesized through the phosphorylation of fructose. The reaction involves the use of phosphoric acid and sodium hydroxide under controlled conditions to produce the trisodium salt of fructose-1,6-bisphosphate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. Microbial fermentation is used to produce fructose-1,6-bisphosphate, which is then purified and converted to its trisodium salt form through chemical reactions involving sodium hydroxide and phosphoric acid .
Chemical Reactions Analysis
Types of Reactions
Fosfructose trisodium anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce different phosphate derivatives.
Reduction: Reduction reactions can convert it back to simpler sugar phosphates.
Substitution: Substitution reactions can occur with other phosphate groups or ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phosphoric acid, sodium hydroxide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound include various phosphate derivatives and simpler sugar phosphates. These products are often used in further biochemical and pharmaceutical research .
Scientific Research Applications
Fosfructose trisodium anhydrous has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving sugar phosphates.
Biology: Studied for its role in cellular metabolism and energy production.
Comparison with Similar Compounds
Similar Compounds
Fructose-1,6-bisphosphate: A similar sugar phosphate that also plays a role in glycolysis.
Glucose-6-phosphate: Another sugar phosphate involved in glycolysis and other metabolic pathways.
Dihydroxyacetone phosphate: A key intermediate in glycolysis and lipid metabolism.
Uniqueness
Fosfructose trisodium anhydrous is unique due to its specific role in stimulating anaerobic glycolysis and its potential therapeutic applications in ischemic conditions. Its ability to generate adenosine triphosphate under low oxygen conditions makes it particularly valuable in medical research .
Properties
CAS No. |
38099-82-0 |
---|---|
Molecular Formula |
C6H14NaO12P2 |
Molecular Weight |
363.11 g/mol |
IUPAC Name |
trisodium;hydron;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/t3-,5-,6-;/m1./s1 |
InChI Key |
QXMOBZYUBFCQPG-BAOOBMCLSA-N |
SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O.[Na] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O.[Na] |
38099-82-0 | |
Related CAS |
38099-82-0 23784-19-2 23558-08-9 26177-85-5 |
Synonyms |
fructose 1,6-bisphosphate fructose 1,6-diphosphate fructose-1,6-diphosphate fructose-1,6-diphosphate magnesium salt fructose-1,6-diphosphate, (alpha-D)-isomer fructose-1,6-diphosphate, (beta-D)-isomer fructose-1,6-diphosphate, (L)-isomer fructose-1,6-diphosphate, 2-(18)O-labeled fructose-1,6-diphosphate, barium (1:2) salt fructose-1,6-diphosphate, calcium (1:2) salt fructose-1,6-diphosphate, calcium salt fructose-1,6-diphosphate, disodium salt fructose-1,6-diphosphate, monosodium salt fructose-1,6-diphosphate, sodium salt, monohydrate fructose-1,6-diphosphate, tetrapotassium salt fructose-1,6-diphosphate, tetrasodium salt fructose-1,6-diphosphate, trisodium salt Sr-FDP strontium fructose 1,6-diphosphate strontium fructose-1,6-diphosphate |
Origin of Product |
United States |
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